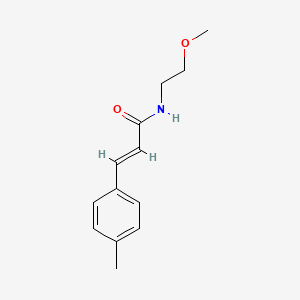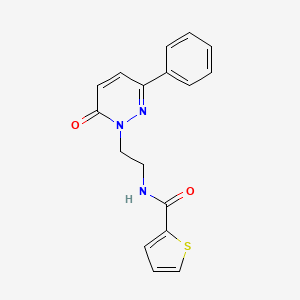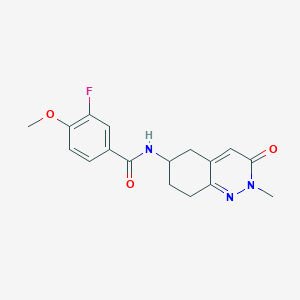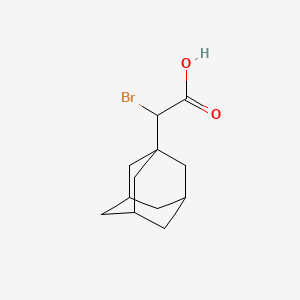
(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide, also known as MPP or NPPB, is a chemical compound that has been widely used in scientific research for its ability to block chloride channels. This molecule is synthesized through a multi-step process and has been used in various experiments to understand its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用機序
(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide blocks chloride channels by binding to specific sites on the channels, preventing the movement of chloride ions across the membrane. This results in a decrease in chloride ion transport, which can have various effects on cellular function and physiology.
Biochemical and Physiological Effects
(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, depending on the specific cell type and experimental conditions. In some studies, (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has been shown to inhibit the proliferation of cancer cells, while in others it has been shown to induce apoptosis or cell death. (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has also been shown to affect the function of various ion channels and receptors, including calcium channels and GABA receptors.
実験室実験の利点と制限
One advantage of using (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide in lab experiments is its ability to selectively block chloride channels, allowing researchers to study the effects of chloride ion transport on cellular function and physiology. However, (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide also has limitations, including its potential toxicity and non-specific effects on other ion channels and receptors.
将来の方向性
There are several potential future directions for research involving (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide. One area of interest is the development of more selective and potent chloride channel blockers, which could have therapeutic applications in the treatment of various diseases. Another area of interest is the study of the effects of chloride ion transport on immune cell function and inflammation, which could have implications for the development of new anti-inflammatory drugs. Additionally, further research is needed to understand the potential toxic effects of (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide and other chloride channel blockers, which could impact their use in clinical settings.
合成法
The synthesis of (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide involves several steps, starting with the reaction of 4-methylacetophenone with ethylmagnesium bromide to form 4-methylphenylpropanol. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is further reacted with 2-methoxyethanol to yield the final product, (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide.
科学的研究の応用
(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has been used in various scientific research studies due to its ability to block chloride channels. Chloride channels are integral membrane proteins that are responsible for the transport of chloride ions across cell membranes. (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has been shown to block the activity of these channels, leading to a decrease in chloride ion transport.
特性
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-3-5-12(6-4-11)7-8-13(15)14-9-10-16-2/h3-8H,9-10H2,1-2H3,(H,14,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOFGVZVZXKXBK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-chlorophenyl)-2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2601702.png)
![4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2601703.png)

![(Z)-8-(3-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2601709.png)
![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2601712.png)
![1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B2601714.png)



![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2601720.png)
![2-[[5-Butan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2601721.png)
![2-bromo-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2601722.png)
![5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2601723.png)
